Acetamide,N-(4-ethyl-2-selenazolyl)-
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Overview
Description
Acetamide, N-(4-ethyl-2-selenazolyl)- is a chemical compound with the molecular formula C7H10N2OSe and a molecular weight of 217.1271 g/mol . This compound is known for its unique structure, which includes a selenazole ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Acetamide, N-(4-ethyl-2-selenazolyl)- typically involves the reaction of 4-ethyl-2-selenazole with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Acetamide, N-(4-ethyl-2-selenazolyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of selenol compounds.
Scientific Research Applications
Acetamide, N-(4-ethyl-2-selenazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing selenium.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where selenium compounds have shown efficacy.
Mechanism of Action
The mechanism of action of Acetamide, N-(4-ethyl-2-selenazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The selenazole ring can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in the study of cellular processes .
Comparison with Similar Compounds
Similar compounds to Acetamide, N-(4-ethyl-2-selenazolyl)- include other selenazole derivatives such as:
- Acetamide, N-(4-methyl-2-selenazolyl)-
- Acetamide, N-(4-phenyl-2-selenazolyl)-
- Acetamide, N-(4-isopropyl-2-selenazolyl)-
Compared to these compounds, Acetamide, N-(4-ethyl-2-selenazolyl)- is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological molecules .
Properties
Molecular Formula |
C7H10N2OSe |
---|---|
Molecular Weight |
217.14 g/mol |
IUPAC Name |
N-(4-ethyl-1,3-selenazol-2-yl)acetamide |
InChI |
InChI=1S/C7H10N2OSe/c1-3-6-4-11-7(9-6)8-5(2)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
XDBSUWVJHMBTRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C[Se]C(=N1)NC(=O)C |
Origin of Product |
United States |
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